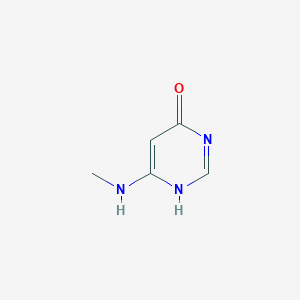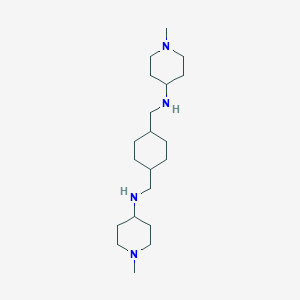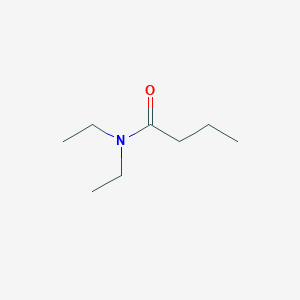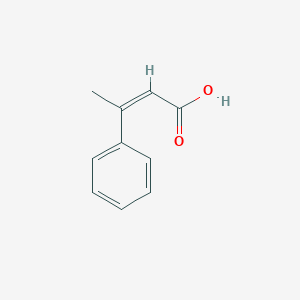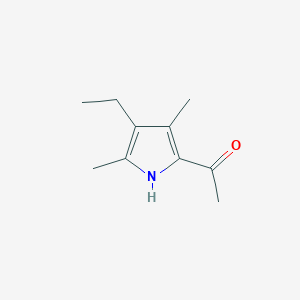
Ketone, 4-ethyl-3,5-dimethylpyrrol-2-YL methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketones are a class of organic compounds that contain a carbonyl group (C=O) bonded to two other carbon atoms. 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone is a ketone compound that has been used in scientific research for various applications.
Wirkmechanismus
The mechanism of action of 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone is not well understood. However, it is believed to act as a ligand for certain receptors in the body, which may be involved in various physiological processes.
Biochemische Und Physiologische Effekte
Studies have shown that this compound has various biochemical and physiological effects. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have an effect on the central nervous system, including analgesic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using this compound in lab experiments is its availability and relatively low cost. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on this compound. One direction is to further investigate its mechanism of action and identify the receptors it interacts with in the body. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, research can be done to optimize the synthesis method to improve the yield and purity of the product.
Synthesemethoden
The synthesis of 4-ethyl-3,5-dimethylpyrrol-2-YL methyl ketone involves the reaction of 4-ethyl-3,5-dimethylpyrrole with methyl ethyl ketone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained by distillation.
Wissenschaftliche Forschungsanwendungen
This compound has been used in scientific research for various applications such as in the synthesis of new compounds, as a reagent in chemical reactions, and as a starting material for the preparation of pharmaceuticals. It has also been used as a flavor and fragrance ingredient in the food and beverage industry.
Eigenschaften
CAS-Nummer |
1500-91-0 |
|---|---|
Produktname |
Ketone, 4-ethyl-3,5-dimethylpyrrol-2-YL methyl |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)11-7(9)3/h11H,5H2,1-4H3 |
InChI-Schlüssel |
SUAXMKRXTCGJJD-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)C(=O)C)C |
Kanonische SMILES |
CCC1=C(NC(=C1C)C(=O)C)C |
Andere CAS-Nummern |
1500-91-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



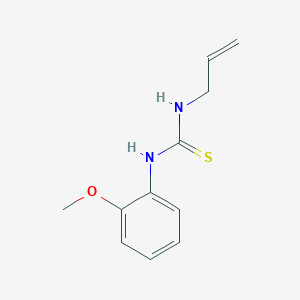
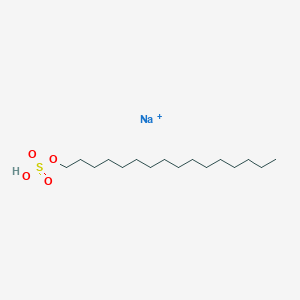

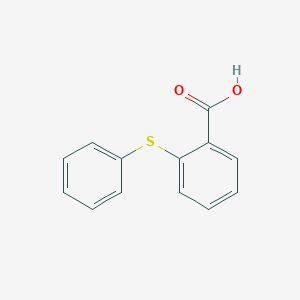
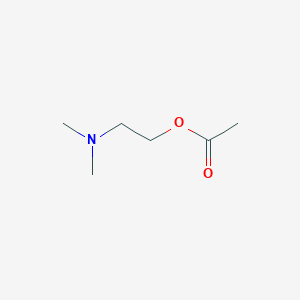
![[2-Methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-enyl] acetate](/img/structure/B72163.png)

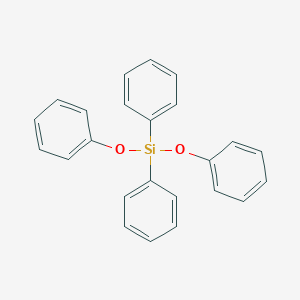
![2-Methylthieno[2,3-d]thiazole](/img/structure/B72171.png)
